Dual COX/5-LOX inhibitor Cox/5-LO-IN-1 chemical structure and properties
Dual COX/5-LOX inhibitor Cox/5-LO-IN-1 chemical structure and properties
Introduction: The Rationale for Dual Inhibition in Inflammatory Disease
Inflammation is a complex biological response mediated by a cascade of signaling molecules. Among the most critical of these are the eicosanoids, a family of lipid mediators derived from arachidonic acid. The biosynthesis of eicosanoids is primarily governed by two key enzymatic pathways: the cyclooxygenase (COX) and the 5-lipoxygenase (5-LOX) pathways.[1] The COX pathway produces prostaglandins and thromboxanes, which are pivotal in mediating pain, fever, and inflammation, while the 5-LOX pathway generates leukotrienes, potent mediators of inflammation and allergic responses.[1]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes. However, this singular inhibition can lead to a shunting of the arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions.[2] This has led to the development of dual COX/5-LOX inhibitors, a promising therapeutic class that simultaneously blocks both pathways.[2][3] This dual-action approach is hypothesized to offer enhanced anti-inflammatory efficacy and a superior safety profile, particularly concerning gastrointestinal side effects associated with traditional NSAIDs.[1][2] This guide provides an in-depth technical overview of a specific dual inhibitor, Cox/5-LOX-IN-1.
Chemical Structure and Properties of Cox/5-LOX-IN-1
Cox/5-LOX-IN-1, also identified as an Atreleuton analog, is a potent small molecule inhibitor of both cyclooxygenase and 5-lipoxygenase.[4][5] Its chemical and physical properties are summarized below.
Chemical Identity
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IUPAC Name: (E)-N-(4-fluorophenyl)-N-hydroxy-3-(pyridin-3-yl)propenamide
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CAS Number: 154355-75-6[4]
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅FN₂O₂S | [4] |
| Molecular Weight | 318.37 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% (Commercially available) | [4] |
| SMILES | O=C(N)N(O)C(C#CC1=C(C=C(CC2=CC=C(F)C=C2)S1)=C)C | [5] |
2D Chemical Structure:
Caption: 2D structure of Cox/5-LOX-IN-1.
Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade
Cox/5-LOX-IN-1 exerts its anti-inflammatory effects by inhibiting the two primary enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4][5]
Upon cellular stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. Arachidonic acid then serves as a substrate for both the COX and 5-LOX pathways.
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COX Pathway Inhibition: The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). These molecules are key mediators of pain, fever, and inflammation. By inhibiting COX, Cox/5-LOX-IN-1 reduces the production of these pro-inflammatory eicosanoids.
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5-LOX Pathway Inhibition: The 5-LOX enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotrienes (LTs). Leukotrienes are potent chemoattractants for immune cells and increase vascular permeability, contributing significantly to the inflammatory response. Cox/5-LOX-IN-1's inhibition of 5-LOX blocks the synthesis of these pro-inflammatory mediators.
The dual nature of this inhibition is critical. By blocking both pathways, Cox/5-LOX-IN-1 not only provides a broader anti-inflammatory effect but also prevents the potential metabolic shunting of arachidonic acid to the 5-LOX pathway that can occur with selective COX inhibitors.[2]
Caption: The dual inhibitory action of Cox/5-LOX-IN-1 on the arachidonic acid cascade.
Pharmacological Properties
Cox/5-LOX-IN-1 has been identified as a potent inhibitor, particularly of the 5-lipoxygenase pathway. Its primary use is in research for inflammatory and allergic disease states.[4][5]
In Vitro Potency
| Target | Assay | IC₅₀ | Source |
| 5-Lipoxygenase (5-LOX) | Human Whole Blood | 0.2 µM | [5] |
The inhibitory activity against cyclooxygenase isoforms (COX-1 and COX-2) has not been as extensively quantified in publicly available literature, though its classification as a dual inhibitor implies activity against these targets as well.[4][5]
Experimental Protocols
The following provides a conceptual framework for the synthesis and analysis of Cox/5-LOX-IN-1 based on general principles for this class of compounds. For precise, validated protocols, consulting the primary literature, specifically US Patent 5,516,789 A, is imperative.
Conceptual Synthesis Workflow
The synthesis of Cox/5-LOX-IN-1 likely proceeds through a multi-step pathway involving the formation of key intermediates.
Caption: A conceptual workflow for the synthesis of Cox/5-LOX-IN-1.
Step-by-Step Methodology (Conceptual)
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Amide Coupling: A substituted thiophene derivative is coupled with a 4-fluorophenylacetic acid derivative using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) in an appropriate aprotic solvent (e.g., DMF or DCM) to form an intermediate amide. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Functional Group Transformations: The intermediate amide undergoes a series of reactions to introduce the propargyl alcohol and subsequently the N-hydroxyurea moiety. This may involve steps such as alkynylation and subsequent reaction with hydroxylamine.
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Final Product Formation: The final N-hydroxyurea functional group is installed to yield Cox/5-LOX-IN-1.
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Purification: The crude product is purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.
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Structural Verification: The identity and purity of the final product are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro 5-LOX Inhibition Assay Protocol (Whole Blood)
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Blood Collection: Fresh human whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).
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Compound Preparation: Cox/5-LOX-IN-1 is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A dilution series is then prepared to achieve the desired final concentrations for the assay.
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Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of Cox/5-LOX-IN-1 or vehicle control (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
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Stimulation: The synthesis of leukotrienes is stimulated by adding a calcium ionophore (e.g., A23187) to the blood samples and incubating for a further period (e.g., 30 minutes) at 37°C.
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Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and adding a quenching solution. Plasma is separated by centrifugation.
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Quantification of Leukotriene B₄ (LTB₄): The concentration of LTB₄ in the plasma samples is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
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Data Analysis: The percentage inhibition of LTB₄ production at each concentration of Cox/5-LOX-IN-1 is calculated relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis of the concentration-response curve.
Conclusion
Cox/5-LOX-IN-1 is a valuable research tool for investigating the roles of the cyclooxygenase and 5-lipoxygenase pathways in inflammatory and allergic diseases. Its dual inhibitory mechanism represents a rational drug design strategy aimed at achieving broader anti-inflammatory effects and potentially a better safety profile compared to traditional NSAIDs. Further research into its specific interactions with COX-1 and COX-2 and its in vivo efficacy and safety will be crucial in determining its therapeutic potential.
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Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences. 2024 Jan; 25(1): 539. [Link]
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